In-Depth Technical Guide: rac-(2R,4R)-2-methylpiperidin-4-ol, cis in Advanced Drug Discovery
In-Depth Technical Guide: rac-(2R,4R)-2-methylpiperidin-4-ol, cis in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted, functionally dense aliphatic heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. rac-(2R,4R)-2-methylpiperidin-4-ol, cis (often isolated as its hydrochloride salt, CAS: 1421254-85-4) represents a highly privileged building block. Characterized by a piperidine core with a precisely defined 1,3-cis stereochemical relationship between a methyl group and a secondary alcohol, this compound serves as a critical intermediate in the synthesis of neurotherapeutics and endocrine modulators.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, delving into the stereochemical causality, synthetic pathways, and self-validating experimental protocols required to harness this molecule effectively in drug development.
Physicochemical Profiling & Stereochemical Causality
The Causality of the cis-1,3-Diequatorial Conformation
The designation rac-(2R,4R) explicitly defines the relative stereochemistry of the molecule as cis. In a six-membered piperidine ring, the spatial arrangement of substituents is governed by the minimization of steric strain. For a 1,3-disubstituted system, the cis configuration allows both the C2-methyl and C4-hydroxyl groups to occupy equatorial positions simultaneously (the e,e conformer).
Conversely, the trans isomer forces one of these groups into an axial position (a,e or e,a), introducing severe 1,3-diaxial steric clashes with the axial protons at C6 and the lone pair on the nitrogen. Because the cis-1,3-diequatorial conformation is thermodynamically highly stable, it is the preferred target in stereoselective synthesis and provides a rigid, predictable vector for receptor binding in structure-based drug design.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the cis-2-methylpiperidin-4-ol core, which are highly favorable for central nervous system (CNS) penetration (adhering strictly to Lipinski's Rule of Five and criteria for blood-brain barrier permeability)[1, 2].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 115.17 g/mol | Low MW allows for extensive downstream functionalization without exceeding 500 Da limits. |
| Formula | C₆H₁₃NO | High sp³ carbon fraction (Fsp³ = 1.0) correlates with clinical success and improved solubility. |
| XLogP3 | 0.1 | High hydrophilicity; prevents non-specific lipophilic binding and aggregation. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Well below the 90 Ų threshold, ensuring excellent passive membrane and blood-brain barrier permeability. |
| Hydrogen Bond Donors / Acceptors | 2 / 2 | Optimal for establishing directional, high-affinity interactions within target protein binding pockets. |
Synthetic Methodologies & Biocatalysis
Chemical Synthesis: Diastereoselective Reduction
The most scalable route to cis-2-methylpiperidin-4-ol involves the reduction of 2-methylpiperidin-4-one. The causality behind the stereoselectivity lies in the trajectory of the hydride attack. When using standard reducing agents (e.g., NaBH₄) or catalytic transfer hydrogenation, the hydride preferentially attacks the carbonyl carbon from the more sterically hindered axial face. This forces the resulting hydroxyl group into the equatorial position, yielding the thermodynamically stable cis-1,3-diequatorial product as the major diastereomer. Recent advances also utilize zwitterionic bicyclic lactams derived from (R)-(-)-2-phenylglycinol to achieve absolute stereocontrol over the piperidine ring [3].
Caption: Stereoselective reduction of 2-methylpiperidin-4-one favoring the cis-1,3-diequatorial conformer.
Biocatalytic Approaches
In the realm of synthetic biology, Cytochrome P450 enzymes have been identified that perform exquisite stereoselective hydroxylations. For instance, in the biosynthesis pathways of Morus alba, specific CYP450 enzymes (such as MaCYP71BG22) have been shown to selectively hydroxylate methylpiperidine derivatives at the 4-position, yielding strictly the (2R,4R) stereoisomer [4]. This enzymatic precision offers a green-chemistry alternative to transition-metal-catalyzed asymmetric synthesis.
Applications in Drug Discovery
The cis-2-methylpiperidin-4-ol scaffold is deployed in several high-profile therapeutic areas:
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Spinal Muscular Atrophy (SMA) Modulators: The compound is utilized as a critical nucleophile to synthesize SMN (Survival Motor Neuron) protein modulators. By coupling the piperidine to a pyridazine core, researchers generate molecules capable of modulating SMN splicing, directly addressing the genetic deficit in SMA [5].
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Melanocortin Subtype-2 Receptor (MC2R) Antagonists: In the treatment of Cushing's syndrome, managing cortisol hypersecretion is critical. cis-2-methylpiperidin-4-ol derivatives have been patented as potent MC2R antagonists, blocking ACTH-induced cortisol synthesis at the adrenal gland [6].
Validated Experimental Protocols
Protocol: Base-Mediated S_NAr Coupling for API Synthesis
This protocol details the incorporation of cis-2-methylpiperidin-4-ol into an aryl halide framework (e.g., 6-chloropyridazine) to generate an SMN modulator.
Scientific Causality: The secondary hydroxyl group at C4 is moderately nucleophilic. To successfully attack an electron-deficient heteroaryl chloride via a Nucleophilic Aromatic Substitution (S_NAr) mechanism, it must be converted to its highly reactive alkoxide form. Potassium tert-butoxide (t-BuOK) is selected because it is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol without causing ring-opening or competing in nucleophilic attacks. Tetrahydrofuran (THF) is used as an aprotic solvent to solvate the potassium cation, leaving a "naked," highly reactive alkoxide anion.
Step-by-Step Methodology:
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Preparation: Flame-dry a 25 mL round-bottom flask under an inert argon atmosphere to prevent moisture from quenching the alkoxide.
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Dissolution: Dissolve cis-2-methylpiperidin-4-ol (0.10 g, 0.68 mmol) in anhydrous THF (3.0 mL).
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Deprotonation: Slowly add Potassium tert-butoxide (1.0 M solution in THF, 1.4 mL, 1.4 mmol) dropwise via syringe.
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Activation: Stir the mixture at 50 °C for exactly 10 minutes. Note: Heating ensures complete deprotonation, driving the equilibrium entirely toward the alkoxide.
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Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the electrophile (e.g., 2-(6-chloropyridazin-3-yl)-5-(1H-pyrazol-1-yl)phenol, 0.08 g, 0.28 mmol). Note: Cooling is critical to prevent exothermic degradation and suppress unwanted side reactions.
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Propagation & Quench: Allow the reaction to warm to room temperature and stir until LC-MS indicates complete consumption of the electrophile. Quench with saturated aqueous NH₄Cl to neutralize excess base, followed by standard ethyl acetate extraction.
Caption: Workflow for the incorporation of cis-2-methylpiperidin-4-ol into an SMN modulator via SNAr.
References
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Angene Chemical. (2R,4S)-2-methylpiperidin-4-ol | Properties and Identification. Available at: [Link]
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RSC Advances. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine. Available at: [Link]
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National Institutes of Health (PMC). Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions... Available at:[Link]
- Google Patents.AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions.
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Justia Patents. Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof. Available at: [Link]
